molecular formula C15H18FNO4S2 B6426244 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol CAS No. 2034565-33-6

2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol

Cat. No.: B6426244
CAS No.: 2034565-33-6
M. Wt: 359.4 g/mol
InChI Key: DXJLAUIHNNGASN-UHFFFAOYSA-N
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Description

2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Introduction of the thiophene ring: The sulfonamide intermediate is then reacted with a thiophene derivative under suitable conditions to introduce the thiophene ring.

    Etherification: The final step involves the reaction of the intermediate with ethylene glycol or a similar reagent to form the desired ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    3-Methoxyphenylboronic acid: Another compound with a similar aromatic structure but different functional groups and applications.

Uniqueness

2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is unique due to the combination of its sulfonamide, thiophene, and ether functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4S2/c1-11-9-12(16)4-5-15(11)23(19,20)17-10-13(21-7-6-18)14-3-2-8-22-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLAUIHNNGASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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